1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone
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Overview
Description
1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and aromatic rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone involves multiple steps, including the formation of the naphthalene and phenyl rings, followed by the introduction of hydroxyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically require controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C38H30O8 |
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Molecular Weight |
614.6 g/mol |
IUPAC Name |
1-phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C38H30O8/c1-19-13-23-25(15-29(39)21-9-5-3-6-10-21)35(43)31(41)17-27(23)37(45)33(19)34-20(2)14-24-26(16-30(40)22-11-7-4-8-12-22)36(44)32(42)18-28(24)38(34)46/h3-14,17-18,41-46H,15-16H2,1-2H3 |
InChI Key |
LVRXIPRLLLUFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)CC(=O)C5=CC=CC=C5)O)O)O)O)O)O)CC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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